![molecular formula C18H22N2O3S B2679919 (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone CAS No. 1396815-86-3](/img/structure/B2679919.png)
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone is a chemical compound with potential applications in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases.
Scientific Research Applications
Tyrosinase Inhibition: The catechol moiety (2,4-dihydroxyl groups) in this compound plays a crucial role in tyrosinase inhibition, which is relevant for treating hyperpigmentation and melanoma .
Anticancer Properties: Thiophene derivatives have been investigated for their anticancer potential. By modifying the substituents on the thiophene ring, researchers can fine-tune the compound’s activity against specific cancer types .
Anti-Inflammatory and Antimicrobial Effects: Thiophene-based molecules exhibit anti-inflammatory and antimicrobial properties. These properties make them promising candidates for developing novel drugs .
Biological Activity and Pharmacology
Thiophene-containing compounds have diverse pharmacological effects:
Serotonin Antagonists: Compounds with thiophene nuclei, such as 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, act as serotonin antagonists. These molecules are relevant for treating conditions related to serotonin imbalance .
Voltage-Gated Sodium Channel Blockers: Articaine, which contains a 2,3,4-trisubstituted thiophene framework, is used as a dental anesthetic and a voltage-gated sodium channel blocker in Europe .
Excited-State Proton Transfer Mechanisms
Researchers have systematically investigated the excited-state intramolecular proton transfer (ESIPT) mechanism of 3-(2-hydroxythiophen-3-yl)coumarin (3-HTC). Understanding ESIPT is crucial for designing efficient fluorescent probes and sensors .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact excellently with receptors , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that lipinski’s rule is followed by these compounds in molecular prediction studies (in-silico) , which suggests that this compound may have good bioavailability.
Result of Action
One of the synthesized derivatives showed significant anti-hiv activity with a selectivity index (si) of 483 and ic50 (053 μM) .
Action Environment
properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-15-5-2-4-14(12-15)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-24-17/h2-6,11-12,16,21H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNAEETYSSVKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.